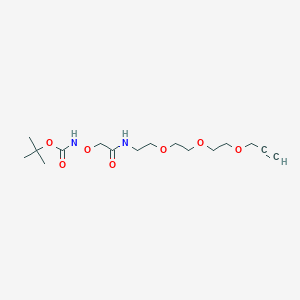

Bocaminooxyacetamide-PEG3-alkyne

Description

Evolution and Significance of Molecular Linkers in Conjugate Synthesis

Molecular linkers are the chemical bridges that covalently connect two or more different molecular entities. symeres.com Their role has evolved from simple, passive spacers to sophisticated components that can influence the stability, solubility, and biological activity of the resulting conjugate. researchgate.netwuxiapptec.com The design and synthesis of linkers are crucial in the development of a wide range of molecular constructs, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and diagnostic probes. symeres.com

The evolution of linker technology has been driven by the need for greater control over the properties of the final conjugate. Early linkers were often simple alkyl chains, but modern applications demand more sophisticated designs. nih.gov Linkers can be broadly categorized as cleavable or non-cleavable. researchgate.net Cleavable linkers are designed to be stable in one environment (e.g., the bloodstream) but break under specific conditions (e.g., within a target cell), releasing a payload. symeres.com Non-cleavable linkers, on the other hand, provide a stable, permanent connection. symeres.comresearchgate.net The choice of linker is a critical design element that can significantly impact the performance of a conjugate. wuxiapptec.combroadpharm.com

Polyethylene (B3416737) Glycol (PEG) in Linker Design: Conceptual Framework and Strategic Advantages

Polyethylene glycol (PEG) has become a ubiquitous component in the design of molecular linkers due to its unique and advantageous properties. chempep.com PEG is a polymer composed of repeating ethylene (B1197577) oxide units, and its incorporation into a linker can confer a range of benefits to the resulting conjugate. chempep.combroadpharm.com

While PEG is a polymer, it is often used in the form of monodisperse oligomers in advanced linker design. broadpharm.comchempep.com A monodisperse PEG linker, such as one containing precisely three ethylene glycol units (PEG3), has a defined molecular weight and length. broadpharm.combroadpharm.com This precision is in contrast to polydisperse PEG, which is a mixture of polymers with a range of molecular weights. broadpharm.com

The use of monodisperse PEGs is critical for precision conjugation, where the exact structure and properties of the final conjugate are of utmost importance. broadpharm.comchempep.com This is particularly true in the development of therapeutics like ADCs, where batch-to-batch consistency is a regulatory requirement. clinicalresearchnewsonline.com The defined length of a monodisperse PEG linker allows for systematic optimization of the spacer length to fine-tune the properties of the conjugate. clinicalresearchnewsonline.com

Principles of Click Chemistry and Bioorthogonal Reactions in Contemporary Synthesis

The development of "click chemistry" and the concept of bioorthogonality have revolutionized the way chemists approach the synthesis of complex molecules, particularly in biological contexts. numberanalytics.comwikipedia.org

The term "click chemistry" was first introduced in 2001 by K. Barry Sharpless and his colleagues. numberanalytics.comwikipedia.orgnumberanalytics.com It describes a class of chemical reactions that are highly efficient, wide in scope, and generate minimal and inoffensive byproducts. numberanalytics.comorganic-chemistry.org The philosophy behind click chemistry is to use a few reliable and powerful reactions to build complex molecules from modular units. wikipedia.orgpcbiochemres.com

The criteria for a click reaction are stringent and include: wikipedia.org

High yields

Simple reaction conditions

Easily removable or benign solvents

Stereospecificity

Wide tolerance of functional groups

One of the most prominent examples of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgpcbiochemres.com This reaction forms a stable triazole ring from an azide (B81097) and an alkyne with high efficiency and specificity. pcbiochemres.com

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgoup.com This concept, introduced by Carolyn R. Bertozzi in 2003, has been instrumental in enabling the study of biological processes in their native environment. wikipedia.orgoup.com

For a reaction to be considered bioorthogonal, it must meet several criteria: wikipedia.orgacs.org

The reactants must be selective for each other and not react with endogenous functional groups. wikipedia.org

The reactants and the resulting linkage must be non-toxic and not perturb the biological system. wikipedia.orgsemanticscholar.org

The reaction must proceed efficiently at physiological temperatures and pH. acs.org

The need for bioorthogonal reactions arises from the complexity of biological systems. semanticscholar.org To study a specific molecule or process within a cell, it is essential to have chemical tools that can operate without causing unintended side effects. semanticscholar.orgnih.gov Click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, has become a powerful tool in the field of bioorthogonal chemistry. acs.org These reactions have enabled a wide range of applications, from labeling and imaging biomolecules to the in-situ synthesis of drugs. oup.comnih.gov

Bocaminooxyacetamide-PEG3-alkyne: A Detailed Profile

The compound This compound is a heterobifunctional linker that embodies the principles of modern linker design. It incorporates a protected aminooxy group, a monodisperse PEG3 spacer, and a terminal alkyne, making it a valuable reagent for bioconjugation and click chemistry applications.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C16H28N2O7 | 360.4 | Boc-protected aminooxy, PEG3 spacer, terminal alkyne |

This linker is designed for a two-step conjugation strategy. The terminal alkyne group allows for a click reaction with an azide-functionalized molecule, while the Boc-protected aminooxy group can be deprotected to reveal a reactive aminooxy group for subsequent conjugation to a carbonyl-containing molecule. The PEG3 spacer provides hydrophilicity and flexibility to the resulting conjugate.

Research Findings and Applications

The unique structure of this compound makes it a versatile tool in various research areas. Its primary application lies in the construction of antibody-drug conjugates (ADCs). caltagmedsystems.co.ukmedchemexpress.com In this context, the alkyne group can be used to attach a cytotoxic drug via a click reaction, and the aminooxy group can be used to attach the resulting drug-linker construct to an antibody that has been engineered to contain a carbonyl group. The PEG3 spacer helps to improve the solubility and pharmacokinetic properties of the ADC. nih.govbiochempeg.com

Beyond ADCs, this linker can be used in a variety of other applications where precise control over the linkage of two molecules is required. For example, it can be used to tether molecules to surfaces, to construct complex biomolecular architectures, and to develop novel diagnostic probes. The ability to perform sequential conjugations using two different chemical reactions (click chemistry and oxime ligation) provides a high degree of control and flexibility in the design of these constructs.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[2-oxo-2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]ethoxy]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O7/c1-5-7-21-9-11-23-12-10-22-8-6-17-14(19)13-24-18-15(20)25-16(2,3)4/h1H,6-13H2,2-4H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVXROGORLQQMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Design and Architecture of Bocaminooxyacetamide Peg3 Alkyne As a Multi Functional Linker

Rational Design of Heterobifunctional Molecules for Orthogonal Reactivity

Heterobifunctional molecules are compounds that possess two different reactive groups, allowing for sequential or simultaneous reactions with distinct partners. biochempeg.com This design is fundamental to creating complex molecular architectures, such as antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that targets cancer cells. cam.ac.uk The design of these molecules often involves a modular approach, combining a protein-of-interest ligand, an E3-ligand, and a linker. researchgate.net

Strategic Integration of Aminooxy and Alkyne Functionalities

The core of Bocaminooxyacetamide-PEG3-alkyne's functionality lies in its two reactive ends: an aminooxy group and an alkyne group. biocat.com The aminooxy group is poised to react with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage. This reaction is highly specific and can be performed under mild conditions, making it suitable for modifying sensitive biomolecules.

The alkyne group, on the other hand, is a key component for "click chemistry," a set of powerful, reliable, and selective reactions. biocat.combohrium.com Specifically, the terminal alkyne in this linker can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole ring. royalsocietypublishing.orgnih.gov This allows for the efficient and specific attachment of molecules bearing an azide (B81097) group.

Significance of Orthogonal Chemical Handles in Selective Conjugation

The true power of this compound stems from the "orthogonal" nature of its aminooxy and alkyne functionalities. Orthogonal chemistry refers to a set of reactions that can occur in the same vessel without interfering with each other. bohrium.comnih.gov This means that the aminooxy group can be reacted with a carbonyl-containing molecule, while the alkyne group remains untouched, and vice versa.

This orthogonality is crucial for the stepwise and controlled assembly of bioconjugates. nih.gov For instance, a researcher could first attach the linker to a protein via the aminooxy group's reaction with an engineered aldehyde or ketone on the protein surface. Then, in a separate step, a drug molecule containing an azide group could be "clicked" onto the alkyne end of the linker. This selective and sequential conjugation ensures the precise construction of the desired bioconjugate with a well-defined structure and stoichiometry. royalsocietypublishing.org The ability to use multiple orthogonal reactions simultaneously is a growing area of research, enabling the creation of even more complex and multifunctional biomolecules. bohrium.com

Structural Contribution of the Triethylene Glycol (PEG3) Spacer

The PEG spacer is hydrophilic, meaning it readily interacts with water. This property can help to:

Reduce non-specific uptake: The hydrophilic nature of PEG can help to shield the hydrophobic drug from non-specific interactions with other proteins and cells in the body. acs.org This can lead to reduced off-target toxicity and improved biodistribution of the conjugate. acs.org

Provide spatial separation: The length of the PEG spacer can be adjusted to provide optimal distance between the antibody and the drug. This can be important for ensuring that the drug does not interfere with the antibody's ability to bind to its target and that the drug can be efficiently released at the target site. acs.org

Role of the Boc Protecting Group in Synthesis and Functional Group Manipulation

The "Boc" in this compound stands for tert-butyloxycarbonyl, a common protecting group for amines. total-synthesis.comfiveable.menumberanalytics.com In the context of this linker, the Boc group temporarily blocks the reactivity of the aminooxy group. biocat.com

Protecting groups are essential tools in multi-step organic synthesis. numberanalytics.com They allow chemists to selectively mask a reactive functional group while other parts of the molecule are being modified. numberanalytics.comnumberanalytics.com The Boc group is particularly useful because it is stable under a wide range of reaction conditions but can be easily removed with mild acid, such as trifluoroacetic acid (TFA). total-synthesis.comfiveable.mewikipedia.org

This "orthogonality" of the Boc group to other reaction conditions is critical. total-synthesis.comnumberanalytics.com For example, the alkyne end of the linker can be modified while the aminooxy group remains protected by the Boc group. Once the desired modifications are complete, the Boc group can be cleanly removed to reveal the reactive aminooxy group, ready for the next conjugation step. This controlled deprotection ensures that the aminooxy group only reacts when intended, preventing unwanted side reactions and leading to a higher yield of the desired final product.

Conceptualization of Cleavable Linker Architectures in Advanced Bioconjugates

While this compound itself is a stable linker, its architecture is foundational to the design of more complex, cleavable linkers used in advanced bioconjugates like ADCs. biocat.comnih.gov Cleavable linkers are designed to be stable in the bloodstream but to break apart and release the drug payload once the ADC reaches the target cancer cell. cam.ac.uknih.gov

This controlled release is often triggered by the unique environment of the tumor or the intracellular space of the cancer cell. cam.ac.uk Common cleavage strategies include:

Acid-labile linkers: These linkers are designed to break down in the acidic environment of endosomes and lysosomes within cancer cells. nih.gov

Protease-cleavable linkers: These linkers contain a specific peptide sequence that is recognized and cleaved by proteases, such as cathepsins, which are highly active inside cancer cells. acs.org

Disulfide linkers: These linkers are cleaved in the reducing environment inside cells, which has a much higher concentration of glutathione (B108866) than the bloodstream. cam.ac.uknih.gov

Synthetic Methodologies for Bocaminooxyacetamide Peg3 Alkyne

Preparation of Aminooxyacetamide Derivatives

The synthesis of the Bocaminooxyacetamide moiety is foundational. It requires the creation of an O-substituted hydroxylamine (B1172632), which is then acylated and protected to ensure its stability and selective reactivity in subsequent steps.

Synthetic Routes to O-Substituted Hydroxylamines and Aminooxy Moieties

The formation of the C-O-N linkage is the critical step in preparing the aminooxy core. Several methods exist for the O-alkylation of hydroxylamine precursors. A prevalent and direct strategy involves the O-alkylation of a protected N-hydroxycarbamate with an appropriate electrophile.

Other established methods include the Gabriel synthesis, which uses N-hydroxyphthalimide as a hydroxylamine equivalent. thieme-connect.com This reagent can be O-alkylated with alkyl halides or with alcohols under Mitsunobu conditions, followed by hydrazinolysis to release the desired aminooxy group. thieme-connect.comorganic-chemistry.org Transition metal-catalyzed reactions, such as the palladium-catalyzed O-allylic substitution of hydroxylamines, offer alternative routes for specific substrates. organic-chemistry.org

| Entry | Starting Alcohol (R-OH) | Intermediate O-Hydroxamate Yield (%) | Final Hydrochloride Salt (R-ONH₃⁺Cl⁻) Yield (%) | Overall Yield (%) |

| 1 | Benzyl alcohol | 98 | 83 | 81 |

| 2 | 4-Methoxybenzyl alcohol | 95 | 88 | 84 |

| 3 | 1-Butanol | 95 | 72 | 68 |

| 4 | 3-Phenyl-1-propanol | 94 | 94 | 88 |

| 5 | Cyclohexanol | 40 | 56 | 22 |

Table 1: Yields for the two-step synthesis of O-substituted hydroxylamines from various alcohols via the mesylate/N-hydroxycarbamate route. Data sourced from Albrecht et al., 2006. thieme-connect.com

Incorporation of Protecting Groups (e.g., Boc) for Selective Reactivity

Protecting groups are essential for managing the reactivity of the nucleophilic aminooxy group during the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and their derivatives due to its stability under a broad range of conditions and its facile removal under specific acidic conditions. researchgate.netmasterorganicchemistry.comorganic-chemistry.org

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgchemistrysteps.com The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O in a nucleophilic addition-elimination reaction. This forms a carbamate (B1207046) linkage. chemistrysteps.com The resulting Boc-protected aminooxy group is stable towards most nucleophiles and bases, allowing for selective reactions at other sites of the molecule. organic-chemistry.org

Deprotection, or removal of the Boc group, is efficiently achieved using a strong acid, most commonly trifluoroacetic acid (TFA). masterorganicchemistry.comchemistrysteps.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. This intermediate then spontaneously decarboxylates, releasing carbon dioxide and the free amine (or in this case, the aminooxy group). chemistrysteps.com This specific acid-lability makes the Boc group "orthogonal" to other protecting groups, such as the base-labile Fmoc group, allowing for selective deprotection strategies in multi-step syntheses. masterorganicchemistry.comorganic-chemistry.org

Synthesis of PEGylated Alkyne Building Blocks

The PEG-alkyne portion of the target molecule serves as a hydrophilic spacer and provides a reactive handle for "click" chemistry. axispharm.comadcreview.com Its synthesis requires methods to install a terminal alkyne onto a polyethylene (B3416737) glycol chain of a defined length.

Methods for Introducing Terminal Alkyne Groups onto Polyethylene Glycol Chains

Several reliable methods exist for the synthesis of PEG chains with a terminal alkyne. A common and straightforward approach is the etherification of a PEG-alcohol with an alkyne-containing electrophile. For instance, the terminal hydroxyl group of a monodisperse PEG chain can be deprotonated with a strong base like sodium hydride (NaH) and subsequently reacted with propargyl bromide to form a terminal alkyne via a Williamson ether synthesis. rsc.org

Alternatively, a terminal alkyne can be introduced through esterification. The hydroxyl end of a PEG chain can be reacted with an alkyne-bearing carboxylic acid, such as 5-pentynoic acid, in the presence of a coupling agent to form an ester linkage. rsc.org

For the synthesis of heterobifunctional PEGs, a powerful method is the ring-opening polymerization of ethylene (B1197577) oxide. Using an initiator that already contains a protected alkyne, such as trimethylsilyl-2-propargyl alcohol, allows for the growth of a PEG chain with a hydroxyl group at one end and a protected alkyne at the other. researchgate.net The silyl (B83357) protecting group can then be gently removed with a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to reveal the terminal alkyne. researchgate.net

Control of PEG Length and Polydispersity for Defined Structures

The properties of a PEG linker are highly dependent on its length and purity. PEG can be either polydisperse or monodisperse, a distinction that has significant implications for the final conjugate. biochempeg.combroadpharm.com

Polydisperse PEG refers to a mixture of polymer chains with a range of molecular weights, characterized by a polydispersity index (PDI) greater than 1.0. nih.gov It is typically synthesized via the ring-opening polymerization of ethylene oxide, where the average molecular weight is controlled by the ratio of monomer to initiator. nih.gov While suitable for many applications, the heterogeneity of polydisperse PEGs can complicate purification and lead to final products with variable properties. biochempeg.com

Monodisperse PEG , also known as discrete PEG (dPEG®), consists of molecules with a single, precise molecular weight (PDI = 1.0). biochempeg.com These linkers are produced through controlled, stepwise chemical synthesis, which, although more complex, provides absolute control over the linker's length and structure. nih.gov For sophisticated applications like the construction of ADCs, where linker length can impact solubility and pharmacokinetics, monodisperse PEGs are highly preferred as they ensure batch-to-batch consistency and a structurally uniform final product. biochempeg.comrsc.org The "PEG3" in Bocaminooxyacetamide-PEG3-alkyne signifies a monodisperse chain with exactly three ethylene glycol units.

| Feature | Polydisperse PEG | Monodisperse PEG |

| Composition | Mixture of chains with various lengths | Single compound with a precise length |

| Molecular Weight | An average value (e.g., 2000 Da) | A defined, exact molecular weight |

| Polydispersity Index (PDI) | > 1.0 | 1.0 |

| Synthesis Method | Ring-opening polymerization | Stepwise organic synthesis |

| Purification | Often complex | More straightforward |

| Consistency | Can be variable between batches | High batch-to-batch consistency |

| Application Benefit | Increased bulk, reduced clearance for protein drugs | Precise control of linker length, solubility, and pharmacokinetics |

Table 2: Comparison of Polydisperse and Monodisperse PEG Linkers. biochempeg.combroadpharm.comnih.gov

Convergent and Divergent Synthetic Strategies for Heterobifunctional Linkers

The assembly of the final this compound molecule from its constituent parts can be approached using two primary strategies: convergent synthesis and divergent synthesis. rsc.orgnih.gov

A divergent synthesis would begin from a central building block, such as a PEG3 diol, from which the two different functional arms are grown sequentially. For example, one hydroxyl group could be selectively protected while the other is converted into the terminal alkyne. Following this, the protecting group would be removed, and the now-free hydroxyl group would be elaborated into the Boc-aminooxyacetamide moiety through a series of reactions. A divergent approach is often used for creating libraries of related compounds from a common intermediate, such as in the synthesis of PEG-dendritic block copolymers. nih.govacs.org

In contrast, a convergent synthesis involves the independent preparation of the key molecular fragments, which are then coupled together in one of the final steps. For this compound, this would mean synthesizing a Boc-aminooxyacetamide derivative and a separate PEG3-alkyne building block that has a reactive group for coupling (e.g., a tosylate or halide). The two fragments are then joined together. This strategy is often more efficient and higher-yielding for complex molecules because it allows for the optimization of each individual reaction sequence and simplifies purification by dealing with smaller, less complex intermediates. rsc.org The coupling of pre-formed polymer blocks to create complex terpolymers is an example of a convergent approach. rsc.org

Given the distinct nature of the aminooxyacetamide and PEG-alkyne moieties, a convergent strategy is generally the more practical and efficient route for the synthesis of this compound.

Optimization of Reaction Conditions for High Yield and Purity in Multi-Step Synthesis

A plausible synthetic route commences with the mono-protection of triethylene glycol, followed by the introduction of the alkyne group and subsequent coupling with Boc-aminooxyacetic acid. The optimization of this process is critical at each stage.

Key Optimization Parameters in the Synthesis of this compound:

| Reaction Step | Parameter to Optimize | Rationale for Optimization |

| Mono-alkynylation of PEG3 | Reagent Stoichiometry: Precise control of the ratio of PEG3 to the alkynylating agent (e.g., propargyl bromide) and base (e.g., sodium hydride) is crucial to minimize the formation of the di-alkynylated byproduct. | Maximizes the yield of the desired mono-alkynylated intermediate, simplifying subsequent purification steps. |

| Reaction Temperature and Time: Lowering the temperature can enhance the selectivity of the mono-alkynylation. Reaction time needs to be monitored to ensure complete consumption of the starting material without promoting side reactions. | Improved selectivity and yield of the mono-functionalized product. | |

| Activation of the Hydroxyl Group | Activating Agent: The choice of activating agent for the remaining hydroxyl group (e.g., tosyl chloride, mesyl chloride) and the reaction conditions (temperature, base) can impact the efficiency of the subsequent nucleophilic substitution. | Ensures efficient conversion to a good leaving group for the final coupling step. |

| Coupling with Boc-aminooxyacetic acid | Coupling Reagents: The selection of coupling agents (e.g., DCC/DMAP, HATU, HOBt) and the stoichiometry are optimized to facilitate an efficient amide bond formation between the activated PEG3-alkyne and Boc-aminooxyacetic acid. | Maximizes the yield of the final product and minimizes the formation of impurities. |

| Solvent and pH: The choice of an appropriate aprotic solvent and the control of pH (if applicable) are important to ensure the stability of the reactants and to promote the desired reaction. | Enhances reaction rate and prevents degradation of starting materials and product. | |

| Purification | Chromatographic Conditions: The choice of stationary phase (e.g., silica (B1680970) gel, reverse-phase silica), mobile phase composition, and gradient are optimized for flash column chromatography to effectively separate the desired product from starting materials and byproducts at each step. | Achieves high purity of the final this compound, which is critical for its intended applications. |

Analytical Techniques for Synthetic Validation and Structural Elucidation (General Principles)

The validation of the synthesis and the confirmation of the structure of this compound rely on a combination of modern analytical techniques. These methods provide comprehensive information about the molecular weight, structure, and purity of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of the synthesized linker. jenkemusa.combeilstein-journals.orgaxispharm.com A reverse-phase HPLC method is typically employed, where the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. By monitoring the elution profile with a suitable detector (e.g., UV-Vis or charged aerosol detector), the presence of impurities can be identified and quantified. jenkemusa.com The retention time of the main peak serves as a characteristic identifier for the compound under specific chromatographic conditions.

Mass Spectrometry (MS) is indispensable for determining the molecular weight of this compound. google.com Techniques such as Electrospray Ionization (ESI-MS) are commonly used to generate ions of the molecule, which are then separated based on their mass-to-charge ratio (m/z). The observed molecular weight should correspond to the calculated theoretical mass of the compound, providing strong evidence for its successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. Both ¹H NMR and ¹³C NMR are crucial for elucidating the precise arrangement of atoms within the molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their connectivity. The characteristic chemical shifts and splitting patterns of the protons in the Boc group, the PEG linker, the acetamide (B32628) moiety, and the terminal alkyne provide a unique fingerprint of the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The number of signals and their chemical shifts correspond to the different carbon environments within the compound, further confirming its structure.

Representative Analytical Data for this compound:

| Analytical Technique | Parameter | Expected Result |

| Reverse-Phase HPLC | Purity | >95% (as determined by peak area integration) |

| Retention Time | Compound-specific value under defined conditions | |

| ESI-MS | [M+H]⁺ (m/z) | Calculated: 361.20 |

| [M+Na]⁺ (m/z) | Calculated: 383.18 | |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Signals corresponding to Boc (9H), PEG (-CH₂CH₂O-), -OCH₂CO-, -NH-, -C≡CH |

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Signals corresponding to Boc (C(CH₃)₃, C=O), PEG (-CH₂-), -C=O (amide), -C≡CH |

By combining the data from these analytical techniques, a comprehensive characterization of this compound can be achieved, ensuring its identity, purity, and structural integrity for its use in further applications.

Mechanistic and Bioorthogonal Aspects of Bocaminooxyacetamide Peg3 Alkyne Reactivity

Aminooxy Ligation: Principles of Oxime Formation

The aminooxy group, once deprotected, is a powerful tool for bioconjugation due to its specific reactivity with carbonyl compounds. louisville.edu This reaction, known as oxime ligation, forms a stable oxime bond. louisville.edunih.gov

The formation of an oxime from an aminooxy group and an aldehyde or ketone is a type of imine-forming reaction that proceeds via a two-step mechanism. nih.govchemtube3d.com The reaction is initiated by the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon. numberanalytics.comresearchgate.net This attack is catalyzed by acid, which protonates the carbonyl oxygen, increasing its electrophilicity. nih.govnumberanalytics.com

A significant advantage of aminooxy ligation is its high chemoselectivity, especially in complex biological environments. louisville.edunih.gov The aminooxy group is a potent α-effect nucleophile, meaning its reactivity is enhanced by the presence of an adjacent heteroatom with lone pair electrons (in this case, the oxygen atom). nih.gov This inherent reactivity allows the ligation to proceed efficiently with aldehydes and ketones, which are relatively rare in biological systems compared to other functional groups like amines and thiols. nih.gov

This reaction can be performed under mild, aqueous conditions, often near physiological pH, which is crucial for applications involving sensitive biomolecules like proteins and peptides. louisville.edunih.gov The bioorthogonality of the reaction—the ability to proceed in a biological system without interfering with native biochemical processes—is a key feature. nih.govglenresearch.com While the reaction is fastest at a slightly acidic pH of around 4-5, it can still proceed at neutral pH, albeit at a slower rate. nih.govnih.gov

To overcome the slow reaction rates at neutral pH, nucleophilic catalysts are often employed. researchgate.netresearchgate.net Aniline (B41778) and its derivatives are effective catalysts for oxime ligation. rsc.orgacs.org The mechanism of aniline catalysis involves the formation of a highly reactive protonated Schiff base intermediate with the carbonyl compound. rsc.org This intermediate is more susceptible to attack by the aminooxy nucleophile than the original carbonyl compound, thereby accelerating the rate of oxime formation. rsc.org Aniline has been shown to increase the rate of oxime formation significantly, by as much as 40-fold at neutral pH and 400-fold under acidic conditions. rsc.org

More recently, phenylenediamine derivatives, such as m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA), have been identified as even more potent catalysts. nih.govnih.gov These catalysts offer advantages over aniline, including greater water solubility, allowing for their use at higher concentrations for further rate enhancement. nih.govnih.govacs.org For instance, mPDA has been reported to be up to 15 times more efficient than aniline in promoting oxime ligation. nih.govacs.org In a model study involving an aminooxy-functionalized PEG, p-phenylenediamine at pH 7 resulted in a 120-fold faster rate of PEGylation compared to the uncatalyzed reaction and a 19 to 20-fold faster rate than the aniline-catalyzed reaction. nih.govresearchgate.netacs.org

| Catalyst | Concentration | pH | Fold Rate Increase vs. Uncatalyzed | Fold Rate Increase vs. Aniline | Reference(s) |

| Aniline | Not Specified | 7 | 40 | N/A | rsc.org |

| Aniline | Not Specified | Acidic | 400 | N/A | rsc.org |

| p-Phenylenediamine | 2 mM | 7 | 120 | 20 | nih.govresearchgate.net |

| m-Phenylenediamine | Matched to Aniline | Neutral | ~2 | N/A | nih.govacs.org |

| m-Phenylenediamine | High Concentration | Neutral | Up to 15x vs Aniline | 15 | nih.govacs.org |

The stability of the resulting conjugate is critical for its application. Oxime linkages are known for their considerable hydrolytic stability, particularly when compared to other imine-based linkages like hydrazones. rsc.orgwikipedia.org In aqueous solutions, aliphatic oximes are 100 to 1000 times more resistant to hydrolysis than analogous hydrazones. wikipedia.org

The hydrolysis of oximes is catalyzed by acid, and the linkage is generally stable under neutral and basic conditions. nih.govresearchgate.net Studies have shown that the half-life of an oxime bond can be very long at neutral pH. nih.gov For example, at pD 7.0, the first-order rate constant for the hydrolysis of a model oxime was found to be approximately 600-fold lower than that of a comparable methylhydrazone. nih.gov This stability is attributed to the electronic properties of the oxime bond, where the electronegative oxygen atom disfavors the protonation required for the initiation of hydrolysis. nih.gov While stable under most physiological conditions, the bond can be cleaved under more acidic conditions (e.g., pH 2-3), a property that can be exploited in certain drug delivery designs. rsc.org

| Linkage Type | Relative Hydrolysis Rate at pD 7.0 (Oxime = 1) | pH Range of Study | Key Finding | Reference(s) |

| Oxime | 1 | 5.0 - 9.0 | Highly stable, especially compared to hydrazones. | nih.govresearchgate.net |

| Methylhydrazone | ~600 | 5.0 - 9.0 | Significantly less stable than oxime. | nih.gov |

| Acetylhydrazone | ~300 | 5.0 - 9.0 | Less stable than oxime. | nih.gov |

| Semicarbazone | ~160 | 5.0 - 9.0 | Less stable than oxime. | nih.gov |

| General Hydrazones | 100 - 1000 times less stable | Aqueous | Oximes are 10² to 10³-fold more resistant to hydrolysis. | wikipedia.org |

Alkyne-Based Click Chemistry: A Comprehensive Analysis

The terminal alkyne group on the Bocaminooxyacetamide-PEG3-alkyne molecule serves as a handle for "click chemistry," a class of reactions known for their reliability, specificity, and mild reaction conditions. glenresearch.com

The most prominent click reaction involving a terminal alkyne is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govrsc.org This reaction joins the alkyne with an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. researchgate.netnih.gov The CuAAC reaction is exceptionally robust and bioorthogonal, as neither terminal alkynes nor azides are typically found in biological systems. glenresearch.com

The mechanism is understood to involve the in-situ formation of a copper(I) acetylide intermediate. nih.govnih.gov The copper(I) catalyst, often generated from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate, coordinates to the terminal alkyne, significantly increasing the acidity of the terminal proton and facilitating the formation of the copper acetylide. researchgate.netnih.gov This copper acetylide then reacts with the azide (B81097) in a stepwise manner. nih.gov The use of a copper catalyst accelerates the reaction by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction and ensures the exclusive formation of the 1,4-regioisomer. beilstein-journals.org The reaction is compatible with a wide range of functional groups and is often performed in aqueous solvents, making it highly suitable for bioconjugation. beilstein-journals.orgorganic-chemistry.org The resulting triazole ring is exceptionally stable, mimicking the properties of an amide bond but being resistant to cleavage. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) / Copper-Free Click Chemistry

To address the concerns of copper toxicity in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst and relies on the inherent reactivity of a strained cyclooctyne (B158145).

The driving force behind SPAAC is the significant ring strain of the cyclooctyne, which can be around 18 kcal/mol. nih.gov This strain lowers the activation energy of the [3+2] cycloaddition reaction with an azide, allowing it to proceed at physiological temperatures without a catalyst. magtech.com.cnnih.govnih.govnih.gov The reaction proceeds through a concerted mechanism, and the high energy of the strained alkyne ground state is a key contributor to the fast reaction rate. nih.govresearchgate.net The release of this ring strain upon formation of the stable triazole ring provides the thermodynamic driving force for the reaction.

SPAAC offers significant advantages for bioorthogonal labeling, particularly in living cells and organisms, due to the absence of a toxic copper catalyst. researchgate.netbiochempeg.com This makes it highly biocompatible. nih.gov However, SPAAC also has some limitations. The reaction rates are generally slower than those of CuAAC. acs.org Furthermore, the bulky and hydrophobic nature of many cyclooctyne reagents can sometimes pose challenges for their incorporation into biomolecules and for cellular penetration. acs.orgnih.gov Another key difference is the lack of regioselectivity, often resulting in a mixture of regioisomeric triazole products. nih.gov

Table 3: Advantages and Limitations of SPAAC in Bioorthogonal Labeling

| Advantages | Limitations |

| No Copper Catalyst: Eliminates concerns about copper toxicity, making it ideal for in vivo applications. nih.govwebsite-files.com | Slower Reaction Kinetics: Generally slower than CuAAC. acs.org |

| High Bioorthogonality: The reactants are highly selective and do not interfere with native biological processes. nih.gov | Bulky Reagents: Cyclooctynes can be bulky and hydrophobic, potentially affecting the properties of the labeled molecule. acs.orgnih.gov |

| Mild Reaction Conditions: Proceeds efficiently at physiological temperature and pH. nih.gov | Lack of Regioselectivity: Often produces a mixture of triazole regioisomers. nih.gov |

| High Efficiency: Can proceed efficiently even in complex biological environments. nih.gov | Cost and Synthesis: Strained cyclooctynes can be more expensive and challenging to synthesize than simple terminal alkynes. nih.gov |

Comparative Analysis of CuAAC and SPAAC in Diverse Research Contexts

The choice between CuAAC and SPAAC depends heavily on the specific research application. For in vitro applications, such as proteomics studies where cell viability is not a concern, CuAAC is often preferred due to its faster kinetics and higher labeling efficiency. nih.gov Studies have shown that CuAAC can lead to the identification of a greater number of labeled proteins compared to SPAAC. nih.gov The high regioselectivity of CuAAC is also an advantage in applications where a single, well-defined product is desired.

In contrast, for in vivo imaging and labeling in living organisms, SPAAC is the superior choice because it avoids the toxicity associated with copper catalysts. nih.govbiochempeg.com This has made SPAAC a valuable tool for studying biological processes in their native environment. nih.gov However, the slower kinetics of SPAAC may be a limiting factor in applications requiring very rapid labeling, such as in vivo pretargeted imaging. nih.gov

Table 4: Comparison of CuAAC and SPAAC for Bioconjugation

| Feature | CuAAC | SPAAC |

| Catalyst | Copper(I) | None (strain-promoted) |

| Toxicity | Potential for copper toxicity, requiring ligands for mitigation. website-files.com | Generally non-toxic and highly biocompatible. biochempeg.com |

| Reaction Rate | Very fast. | Slower than CuAAC. acs.org |

| Regioselectivity | High (1,4-isomer). researchgate.net | Low (mixture of isomers). nih.gov |

| Ideal Applications | In vitro labeling, proteomics, material science. nih.gov | In vivo imaging, live-cell labeling. nih.govnih.gov |

| Reagent Cost | Terminal alkynes are generally less expensive. | Strained cyclooctynes can be more costly. nih.gov |

Orthogonal Reactivity Profiles of Aminooxy and Alkyne Functional Groups in this compound

A key feature of this compound is the presence of two distinct functional groups—the alkyne and the protected aminooxy group—that exhibit orthogonal reactivity. This means that each group can be reacted selectively in the presence of the other without cross-reactivity, allowing for sequential or one-pot multi-step conjugations.

The alkyne group participates in azide-alkyne cycloadditions (CuAAC or SPAAC), forming a stable triazole linkage. researchgate.netnih.gov The aminooxy group, after deprotection of the Boc group, reacts specifically with aldehydes and ketones to form a stable oxime ether bond. This reaction is also bioorthogonal, as aldehydes, ketones, aminooxy groups, and azides are generally unreactive with most biological functional groups under physiological conditions.

This orthogonal reactivity allows for a two-step labeling strategy. For instance, the alkyne can first be conjugated to an azide-containing molecule via click chemistry. Subsequently, the Boc protecting group on the aminooxy functionality can be removed (typically under acidic conditions), and the now-free aminooxy group can be ligated to a second molecule bearing an aldehyde or ketone. This enables the precise, site-specific assembly of more complex molecular architectures. The ability to append functional groups with such orthogonal reactivity is a highly desirable feature in chemical biology and bioconjugation. raineslab.com

Table 5: Orthogonal Reactions of this compound Functional Groups

| Functional Group | Reactive Partner | Reaction Type | Linkage Formed | Key Features |

| Alkyne | Azide | CuAAC or SPAAC | 1,2,3-Triazole | Bioorthogonal, high efficiency. |

| Aminooxy (after deprotection) | Aldehyde or Ketone | Oxime Ligation | Oxime Ether | Bioorthogonal, forms a stable covalent bond. |

Advanced Research Applications of Bocaminooxyacetamide Peg3 Alkyne in Conjugate Chemistry

Application in Antibody-Drug Conjugates (ADCs) Research

Function as a Cleavable Linker in ADC Architectures

Bocaminooxyacetamide-PEG3-alkyne is categorized as a cleavable ADC linker. biocat.comcaltagmedsystems.co.ukmedchemexpress.comfujifilm.com Cleavable linkers are designed with built-in chemical triggers that release the cytotoxic payload from the antibody upon reaching the target site, such as the specific environment of a tumor cell. cam.ac.uknih.govbroadpharm.com This controlled release is crucial for the therapeutic action of the ADC. nih.gov

The cleavable nature of linkers derived from this compound stems from the oxime bond formed by its aminooxy group. The aminooxy functional group reacts with a ketone or aldehyde on a payload molecule to form an oxime linkage. This bond can be designed to be susceptible to the acidic conditions found within cellular compartments like endosomes (pH 5-6) and lysosomes (pH ~4.8), which are common destinations for ADCs after they are internalized by cancer cells. broadpharm.com This acid-sensitivity allows for the selective release of the drug inside the target cell, minimizing exposure to healthy tissues. broadpharm.commedchemexpress.com More than 80% of ADCs in clinical development utilize cleavable linkers to facilitate the release of the unmodified, active payload, which can then exert its cytotoxic effect. cam.ac.ukbiochempeg.com

Strategies for Linker Integration into ADC Synthesis Pathways

The integration of this compound into an ADC construct relies on its two distinct reactive handles: the protected aminooxy group and the terminal alkyne. This dual functionality allows for a sequential and controlled conjugation strategy.

Oxime Ligation : The synthesis pathway often begins with the deprotection of the tert-butyloxycarbonyl (Boc) group, exposing the reactive aminooxy moiety. This group is then reacted with a payload molecule that has been modified to contain an aldehyde or ketone. This reaction, known as oxime ligation, forms a stable yet potentially cleavable linkage between the linker and the drug.

Click Chemistry : The other end of the linker possesses a terminal alkyne group. This group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. biocat.comcaltagmedsystems.co.ukmedchemexpress.com An antibody, modified to feature an azide (B81097) group, can be efficiently and specifically joined to the alkyne-bearing linker-payload complex. medchemexpress.comiris-biotech.de This bioorthogonal reaction is highly efficient and proceeds under mild conditions, preserving the integrity of the antibody.

This orthogonal, two-step approach ensures a precise and well-defined ADC architecture, where the payload is attached via the oxime bond and the resulting complex is conjugated to the antibody via a stable triazole ring.

Influence of Linker Design on Conjugate Properties (General)

The specific components of the this compound linker contribute positively to these properties:

Stability and Solubility : The triethylene glycol (PEG3) spacer is a hydrophilic component that can improve the solubility and stability of the ADC. biochempeg.com This is particularly important when working with hydrophobic payloads, as it helps to prevent aggregation, which can lead to reduced activity and increased immunogenicity. proteogenix.sciencebiochempeg.com

Controlled Release : As a cleavable linker, it allows for the release of an unmodified, diffusible payload inside or near the target cell. cam.ac.uk This can lead to a "bystander effect," where the released drug kills not only the target cancer cell but also adjacent tumor cells, enhancing the therapeutic efficacy. broadpharm.com

Versatility : The chemical handles on this linker are compatible with a wide range of payloads and conjugation strategies, making it a flexible tool for ADC development. proteogenix.science

Peptide and Protein Bioconjugation Studies

Beyond ADCs, the unique functionalities of this compound are valuable in the broader field of peptide and protein bioconjugation. These studies aim to create modified proteins and peptides with enhanced therapeutic properties, novel functions, or for use as research probes.

Site-Specific Protein Modification Using Terminal Aminooxy and Alkyne Groups

Site-specific modification allows for the creation of homogeneous protein conjugates where the modifying group is attached at a defined position, preserving the protein's native structure and function. researchgate.net The orthogonal reactive groups of this compound are ideally suited for this purpose.

Aminooxy Reaction : The aminooxy group can be used to target proteins that have been engineered to contain a unique aldehyde or ketone handle. This can be achieved by enzymatic oxidation of an N-terminal serine or by incorporating unnatural amino acids with ketone functionalities. This reaction is highly chemoselective, meaning it does not cross-react with other amino acid side chains.

Alkyne Reaction : The terminal alkyne enables conjugation to proteins modified with an azide group through the CuAAC click reaction. nih.gov This provides a robust and efficient method for attaching the linker to a protein of interest.

This dual-pronged approach allows for the precise, covalent attachment of the PEGylated alkyne moiety to a specific site on a protein. This can be used to introduce probes for imaging, to attach other proteins, or to link the protein to a surface. The ability to install a single PEG chain at a defined site is a significant challenge in protein therapeutics, and reagents like this provide a powerful solution. nih.gov

Fragment Condensation and Cyclization Methodologies via Oxime Ligation

Oxime ligation is a powerful, bioorthogonal technique frequently used for the chemoselective modification of peptides and proteins under physiological conditions. nih.govacs.orgacs.org This chemistry is particularly valuable for synthesizing constrained or cyclic peptides, which often exhibit increased stability and higher affinity for their targets compared to their linear counterparts. acs.org

The methodology involves the reaction between an aminooxy group and a ketone or aldehyde to form a stable oxime bond. nih.gov In the context of peptide synthesis:

Fragment Condensation : Two separate peptide fragments can be joined together. One fragment would be synthesized with a C-terminal aldehyde, while the other is modified with an aminooxy-containing moiety, potentially introduced using a reagent like this compound after deprotection.

Peptide Cyclization : A linear peptide can be synthesized with an N-terminal ketone or aldehyde and an aminooxy-containing amino acid within its sequence. Upon cleavage from the solid-phase resin, the two ends of the peptide can spontaneously react to form a cyclic peptide. acs.orgacs.org This process is highly efficient and can be automated. acs.org

This compound can serve as a precursor to introduce the required aminooxy functionality into a peptide sequence during standard solid-phase peptide synthesis, enabling these advanced condensation and macrocyclization strategies. nih.govacs.org

PEGylation Strategies for Enhancing Protein Solubility and Stability

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, is a well-established strategy to improve the physicochemical properties of therapeutic proteins. nih.govnih.govresearchgate.net This modification can increase a protein's hydrodynamic size, which in turn can reduce renal clearance, prolonging its circulation half-life. lifetein.com Furthermore, the hydrophilic nature of PEG can enhance the solubility of proteins and protect them from proteolytic degradation and aggregation. lifetein.comnih.govpeptide.com

This compound serves as a valuable tool in modern PEGylation strategies. Its bifunctional nature allows for a controlled and site-specific approach to protein modification. The alkyne handle can be used to attach the linker to an azide-modified protein, while the deprotected aminooxy group can subsequently be used to conjugate other molecules of interest. This controlled approach helps to maintain the protein's native conformation and biological activity, which can sometimes be compromised by random PEGylation methods. nih.gov

| Property | Effect of PEGylation | Underlying Mechanism | Citation |

|---|---|---|---|

| Solubility | Increased | The hydrophilic PEG chains attract water molecules, forming a hydrating shell around the protein. | lifetein.comnih.gov |

| In vivo half-life | Increased | The larger hydrodynamic volume of the PEGylated protein reduces renal filtration and clearance. | lifetein.com |

| Proteolytic Stability | Increased | The PEG chains sterically hinder the approach of proteolytic enzymes to the protein surface. | lifetein.compeptide.com |

| Immunogenicity | Reduced | The PEG shell can mask antigenic epitopes on the protein surface, reducing recognition by the immune system. | lifetein.com |

| Aggregation | Reduced | PEG chains can prevent protein-protein interactions that lead to aggregation. | nih.gov |

Emerging Techniques for Incorporating Non-Canonical Amino Acids with Reactive Handles

The genetic incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful method for introducing bioorthogonal reactive groups at specific sites. nih.govresearchgate.netnih.gov This technique allows for the precise installation of "handles" for subsequent chemical modification, overcoming the limitations of traditional bioconjugation methods that often target naturally occurring amino acids like lysine (B10760008) or cysteine, leading to heterogeneous products.

This compound is ideally suited to react with proteins containing ncAAs that present an aldehyde or ketone functionality. For example, an ncAA bearing a p-acetyl-L-phenylalanine residue can be incorporated into a protein sequence. The ketone group of this ncAA can then be specifically targeted by the aminooxy group of the deprotected linker, forming a stable oxime bond. This leaves the alkyne handle of the linker available for further "click" conjugation to other molecules, such as fluorescent dyes, imaging agents, or other proteins. nih.gov This dual-functionalization strategy, enabled by the orthogonal reactivity of the linker, allows for the construction of complex and well-defined protein conjugates with diverse functionalities. nih.gov

Nucleic Acid Conjugation and Modification

The functionalization of nucleic acids with various moieties is crucial for applications in diagnostics, therapeutics, and nanotechnology. nih.gov this compound provides a versatile platform for achieving such modifications.

Application of Aminooxy Click Chemistry in Oligonucleotide Functionalization

Aminooxy click chemistry, the reaction between an aminooxy group and an aldehyde or ketone, is a highly efficient and specific method for labeling and modifying oligonucleotides. nih.govresearchgate.net Oligonucleotides can be synthesized with aldehyde-modified bases or at their termini. This compound, after deprotection of the Boc group, can react with these aldehyde-functionalized oligonucleotides to form a stable oxime linkage. researchgate.net The alkyne group on the other end of the linker can then be utilized for click reactions with azide-containing molecules, allowing for the attachment of a wide range of functionalities, such as fluorescent probes, quenchers, or targeting ligands. nih.govresearchgate.net This approach enables the creation of highly customized oligonucleotide probes and therapeutic agents.

Strategies for Bivalent Ligand Presentation and Diversified Chemical Linkages

The ability to present multiple ligands in a defined spatial orientation is often critical for enhancing binding affinity and biological activity. This compound can be employed in strategies to create bivalent or multifunctional nucleic acid conjugates. nih.govresearchgate.net For instance, two different oligonucleotides, each functionalized with an aldehyde, can be linked to a central scaffold containing two aminooxy groups derived from the linker. Alternatively, a single oligonucleotide can be modified at two distinct positions with aldehyde groups, allowing for the attachment of two linker molecules. The alkyne termini of these linkers can then be used to conjugate two different ligands, creating a bivalent construct with diversified chemical linkages. This strategy has been used to develop high-affinity aptamers and siRNAs with improved targeting capabilities. nih.gov

Integration in Materials Science and Surface Functionalization

The principles of click chemistry and orthogonal ligation strategies are increasingly being applied to the field of materials science for the development of functional polymers and the modification of surfaces. researchgate.netnih.gov

Surface Modification and Immobilization of Biomolecules or Polymers

The dual reactivity of this compound provides a powerful platform for the covalent immobilization of biomolecules and the synthesis of polymer brushes on a variety of substrates. This surface functionalization is critical for applications in biosensors, medical implants, and cell culture platforms.

The process typically involves a two-step approach. First, the linker is attached to a surface via one of its functional groups. For instance, the alkyne terminus can be "clicked" onto an azide-functionalized surface. Following this, the Boc protecting group is removed from the aminooxy end, which can then be used to capture a biomolecule or initiate the growth of a polymer chain. This method allows for precise control over the orientation and density of the immobilized species.

Alternatively, the deprotected aminooxy group can be first reacted with a surface that has been modified to present aldehyde or ketone groups. The remaining terminal alkyne is then exposed for subsequent "click" reactions. This versatility allows for tailored surface engineering based on the available functional groups of the substrate and the molecule to be immobilized.

Research on related alkyne-functionalized polymers has demonstrated the effectiveness of this "grafting-to" approach for creating dense and stable polymer brushes on surfaces like silicon wafers. mcmaster.caresearchgate.netscilit.com These polymer brushes can significantly alter the surface properties, such as wettability and resistance to non-specific protein adsorption. acs.org For example, the covalent attachment of antifouling polymers like poly(sulfobetaine methacrylate) (pSBMA) via click chemistry to alkyne-functionalized surfaces has been shown to effectively inhibit cell adhesion and protein adsorption. acs.org

The immobilization of proteins in a site-specific and oriented manner is another key application. researchgate.net By introducing a ketone or aldehyde group at a specific site on a protein, it can be selectively captured by a surface functionalized with the aminooxy group of the deprotected linker. This controlled orientation is crucial for maintaining the biological activity of enzymes and antibodies on surfaces. researchgate.net

Table 1: Illustrative Data on Surface Modification Using Alkyne-Functionalized Linkers

| Parameter | Initial Surface | After Alkyne-Linker Immobilization | After Polymer Grafting |

| Water Contact Angle (°) | 15-25 | 60-70 | 30-40 |

| Layer Thickness (nm) | - | 1-2 | 10-50 |

| Protein Adsorption (ng/cm²) | >300 | >200 | <10 |

Note: This table presents representative data from studies using similar alkyne-functionalized linkers to illustrate the expected changes in surface properties. Actual values may vary depending on the specific substrate, polymer, and experimental conditions.

Design and Synthesis of PEG-Based Hydrogels and Polymer Networks

The bifunctional nature of this compound is highly advantageous for the rational design and synthesis of well-defined polyethylene glycol (PEG)-based hydrogels and complex polymer networks. These materials are extensively used in tissue engineering, drug delivery, and as scaffolds for 3D cell culture due to their biocompatibility, tunable mechanical properties, and high water content.

The formation of hydrogels using this linker can be achieved through several strategies. One common method involves the use of multi-arm PEG precursors functionalized with either azide or aldehyde/ketone groups. For example, a tetra-azide PEG can be cross-linked with a deprotected di-aminooxy PEG linker that has been extended with another molecule via its alkyne ends. The resulting hydrogel is formed through a combination of click chemistry and oxime ligation, leading to a highly cross-linked and stable network.

The mechanical properties of these hydrogels, such as their stiffness (storage modulus, G'), can be precisely tuned by varying the concentration of the precursors, the PEG molecular weight, and the cross-linking density. nih.govnih.gov Studies on PEG hydrogels formed via oxime ligation have shown that the gelation kinetics and final mechanical strength are also highly dependent on pH and the presence of catalysts like aniline (B41778). nih.govnih.gov For instance, the storage modulus of PEG-based hydrogels formed through oxime ligation can be tuned over a wide range, from soft gels with a G' of a few hundred Pascals to stiffer gels exceeding 15 kPa. acs.org

Similarly, hydrogels formed via strain-promoted azide-alkyne cycloaddition (SPAAC) exhibit tunable properties based on the precursor characteristics. mcmaster.ca The use of this compound allows for the incorporation of additional functionalities into the hydrogel network. After the initial hydrogel formation via one of the reactive ends, the other terminus remains available for the covalent attachment of bioactive molecules such as peptides (e.g., RGD sequences for cell adhesion) or growth factors, creating a more biologically active and instructive microenvironment for cells.

Table 2: Representative Mechanical Properties of PEG-Based Hydrogels

| Cross-linking Chemistry | Precursor Concentration (wt%) | Storage Modulus (G') (kPa) | Swelling Ratio (q) |

| Oxime Ligation | 5 | 0.5 - 2.0 | 20 - 35 |

| 10 | 2.0 - 8.0 | 15 - 25 | |

| 15 | 8.0 - >15.0 | 10 - 20 | |

| Azide-Alkyne Click Chemistry | 5 | 1.0 - 5.0 | 18 - 30 |

| 10 | 5.0 - 12.0 | 12 - 22 |

Note: This table provides illustrative data from research on PEG hydrogels formed via oxime ligation and click chemistry, demonstrating the tunable nature of these systems. The specific values are dependent on the molecular weight of the PEG precursors and the exact cross-linking conditions.

Future Directions and Emerging Research Avenues

Exploration of Novel Bioorthogonal Reactions for Enhanced Functionality

The terminal alkyne group of Bocaminooxyacetamide-PEG3-alkyne makes it a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. medchemexpress.combiocat.com However, the future of bioconjugation is moving towards reactions that offer even greater control and orthogonality. Research is actively exploring novel bioorthogonal reactions that could expand the utility of alkyne-containing linkers like this one.

One promising area is the development of metal-free click reactions. While effective, the copper catalyst in CuAAC can be toxic to living cells, limiting its in vivo applications. Strain-promoted azide-alkyne cycloaddition (SPAAC) circumvents this issue by using strained cyclooctynes. The terminal alkyne in this compound can be readily adapted for these reactions, opening up new possibilities for in vivo conjugation.

Furthermore, the exploration of photo-activated reactions represents another exciting frontier. nih.gov By incorporating photolabile caging groups, the reactivity of the alkyne or a partner azide (B81097) could be controlled with spatial and temporal precision using light. This would allow for the site-specific activation of a bioconjugate within a target tissue, minimizing off-target effects. The development of such "photo-click" chemistry would significantly enhance the functionality of bioconjugates assembled with this linker.

Advanced Design Principles for Multi-Orthogonal and Stimuli-Responsive Linkers

The structure of this compound, featuring a protected aminooxy group, a PEG spacer, and a terminal alkyne, serves as a foundational example of a heterobifunctional linker. nih.gov The future of linker design is moving towards multi-orthogonal and stimuli-responsive systems, allowing for the sequential or triggered attachment of multiple molecular entities.

Multi-Orthogonal Linkers: Imagine a linker with three or more mutually exclusive reactive handles. This would enable the precise, stepwise assembly of complex bioconjugates. For instance, a next-generation linker might feature an alkyne for CuAAC, a strained alkene for SPAAC, and a tetrazine for inverse-electron-demand Diels-Alder (IEDDA) reactions. This would allow for the controlled conjugation of a targeting moiety, a therapeutic payload, and an imaging agent to a single scaffold.

Stimuli-Responsive Linkers: The development of linkers that cleave or change conformation in response to specific biological cues is a major area of research. nih.gov This allows for the targeted release of a drug or the activation of a diagnostic probe in a specific microenvironment, such as a tumor. Future iterations of linkers based on the this compound framework could incorporate functionalities sensitive to:

pH: Cleavage in the acidic environment of endosomes or tumors.

Redox potential: Disulfide bonds that are cleaved in the reducing environment inside cells.

Enzymes: Peptide sequences that are substrates for specific proteases overexpressed in diseased tissues.

Hypoxia: Azobenzene-based moieties that are cleaved in the low-oxygen environment of solid tumors. nih.gov

| Linker Design Principle | Potential Advantage | Example of Stimuli |

| Multi-Orthogonal | Precise, stepwise assembly of complex bioconjugates | N/A |

| Stimuli-Responsive | Targeted release or activation of molecular cargo | pH, Redox, Enzymes, Hypoxia, Light |

Computational Approaches and Predictive Modeling in PEG-Linker Design

The design of optimal PEG linkers is no longer solely a matter of synthetic trial and error. nih.gov Computational approaches and predictive modeling are becoming indispensable tools for designing linkers with desired properties. nih.gov These methods can be used to predict how the length and composition of the PEG chain will affect the solubility, stability, and pharmacokinetic profile of the final bioconjugate. molecularcloud.org

For a linker like this compound, computational modeling could be used to:

Optimize PEG Chain Length: While this specific compound has a three-unit PEG chain, modeling could predict the ideal length for a particular application, balancing hydrophilicity with potential immunogenicity. nih.gov

Model Drug Release: For stimuli-responsive linkers, computational models can help in designing cleavage sites with optimal kinetics.

The integration of machine learning algorithms with these computational models could further accelerate the design process, allowing for the in silico screening of vast libraries of virtual linkers to identify candidates with the most promising properties.

Integration with High-Throughput Synthesis and Screening Platforms

The development of novel bioconjugates is often hampered by the laborious process of synthesis and screening. The future of the field lies in the integration of automated, high-throughput platforms. The chemical handles present in this compound make it well-suited for such approaches.

The alkyne group is amenable to robust and high-yield click reactions, which can be readily automated in microplate formats. This allows for the rapid generation of large libraries of bioconjugates with different payloads or targeting ligands. These libraries can then be screened for desired biological activities using high-content imaging or other automated assays.

Furthermore, the design of cleavable linkers can facilitate high-throughput characterization. nih.govacs.org For example, a linker could be designed to be cleaved under specific analytical conditions, allowing for the independent analysis of the biomolecule and the conjugated payload by mass spectrometry. This simplifies the characterization of complex mixtures and enables more efficient quality control.

Potential for Tailored Bioconjugates and Next-Generation Biomaterials

The ultimate goal of advanced linker technology is to enable the creation of highly tailored bioconjugates and next-generation biomaterials with unprecedented functionality. The versatility of this compound and its future derivatives will be instrumental in achieving this goal.

Tailored Bioconjugates:

Antibody-Drug Conjugates (ADCs): The ability to precisely control the drug-to-antibody ratio (DAR) and the site of conjugation is critical for developing safer and more effective ADCs. Linkers like this compound, when used in conjunction with site-specific conjugation technologies, can lead to the production of homogeneous ADCs with optimized properties. researchgate.net

PROTACs and Molecular Glues: These emerging therapeutic modalities rely on bringing two proteins into close proximity. Long, flexible linkers are often required to span the distance between the two protein-binding moieties. PEG-based linkers are ideal for this purpose.

Next-Generation Biomaterials:

Hydrogels for Tissue Engineering: PEG is a widely used component of hydrogels for tissue engineering and regenerative medicine. axispharm.comnih.gov The alkyne and aminooxy groups on this compound could be used as orthogonal handles for crosslinking the hydrogel and for tethering bioactive molecules, such as growth factors or cell adhesion peptides. nih.gov This would allow for the creation of "smart" hydrogels that can actively direct tissue regeneration.

Surface Modification: The linker can be used to modify the surfaces of medical devices or nanoparticles to improve their biocompatibility or to add targeting functionalities. For example, tethering this linker to a nanoparticle surface would allow for the subsequent attachment of a targeting antibody via the alkyne group and a therapeutic payload via the deprotected aminooxy group.

| Application Area | Potential Impact of Advanced Linkers |

| Tailored Bioconjugates | Enhanced efficacy and safety of ADCs, PROTACs, etc. |

| Next-Generation Biomaterials | "Smart" hydrogels for tissue engineering, improved biocompatibility of medical devices |

Q & A

Q. Methodological Optimization :

- Use size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) for absolute molecular weight determination.

- Validate with fluorescence quenching assays (e.g., using azide-modified quenchers) for real-time monitoring .

Advanced: What alternative conjugation chemistries are compatible with this compound when Cu(I) is cytotoxic?

Answer:

For Cu-free applications:

- Strain-promoted azide-alkyne cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO)-functionalized partners.

- Photo-click chemistry : Employ tetrazoles for UV-induced reactions.

Experimental Validation :

Compare conjugation yields (HPLC) and cell viability (MTT assay) across methods. Note that SPAAC may require longer reaction times due to slower kinetics .

Advanced: How can researchers optimize oxime ligation efficiency while minimizing hydrolysis of the aminooxy group?

Answer:

- pH optimization : Conduct reactions at pH 4.5–5.5 (acetate buffer) to balance nucleophilicity of the aminooxy group and hydrolysis rates.

- Aniline catalysis : Add 10–50 mM aniline to accelerate imine formation, reducing reaction time from days to hours .

Data Analysis :

Monitor reaction progress via HPLC and quantify hydrolysis byproducts (e.g., hydroxylamine) using Ellman’s assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.